molecular formula C12H13NO3 B2987409 ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 132382-20-8

ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B2987409
CAS No.: 132382-20-8
M. Wt: 219.24
InChI Key: GMZLKFLAOQRXHO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 132382-20-8) is an indole derivative featuring a 2-oxo-2,3-dihydroindole (oxindole) core with an ethyl acetate substituent at the 1-position of the indole ring. Its molecular formula is C₁₂H₁₃NO₃, and it is structurally characterized by the oxindole scaffold, which is a privileged motif in medicinal chemistry due to its bioactivity and versatility in drug design .

Properties

IUPAC Name

ethyl 2-(2-oxo-3H-indol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-13-10-6-4-3-5-9(10)7-11(13)14/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZLKFLAOQRXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific reaction conditions often involve refluxing the reactants in acetic acid and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the Fischer indole synthesis makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors, influencing cell signaling pathways. This binding can result in the modulation of enzyme activity, gene expression, and cellular responses .

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

Methyl 2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetate (CAS 18372-22-0)
  • Structure : Methyl ester at the 3-position of the oxindole core.
  • Molecular Formula: C₁₁H₁₁NO₃.
  • Key Differences : The ethyl ester in the target compound is replaced with a methyl group, reducing lipophilicity (logP ~1.8 vs. ~2.3 for ethyl). This may influence solubility and metabolic stability .
Ethyl (2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 41042-21-1)
  • Structure : Additional 3-oxo group on the indole ring.
  • Molecular Formula: C₁₂H₁₁NO₄.

Analogues with Substituents on the Indole Ring

Methyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate
  • Structure : 5-Fluoro substitution on the indole ring and 2-oxoacetate group at the 3-position.
  • Molecular Formula: C₁₁H₈FNO₃.
  • Biological Activity : Exhibits neuroprotective and anti-proliferative properties, attributed to the fluorine atom’s electronegativity and the oxoacetate moiety .
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate
  • Structure : 4-Nitrobenzoyl group at the 2-position of the indole.
  • Molecular Formula : C₁₉H₁₆N₂O₅.
  • Biological Activity : Demonstrates antitumor activity, likely due to the electron-withdrawing nitro group enhancing interactions with cellular targets .

Analogues with Core Modifications

2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide
  • Structure : Benzazepine core instead of oxindole, with a piperazine-ethylamide side chain.
  • Molecular Formula : C₂₀H₂₇N₅O₂.

Table 1: Key Properties of Ethyl 2-(2-Oxo-2,3-dihydro-1H-indol-1-yl)acetate and Analogues

Compound Name Molecular Formula Molecular Weight logP (Predicted) Notable Substituents Biological Activity References
This compound C₁₂H₁₃NO₃ 219.24 ~2.3 Ethyl ester at 1-position Not explicitly reported
Methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate C₁₁H₁₁NO₃ 205.21 ~1.8 Methyl ester at 3-position N/A
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate C₁₂H₁₁NO₄ 233.22 ~1.5 2,3-Dioxo N/A
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate C₁₁H₈FNO₃ 221.19 ~2.0 5-Fluoro, 2-oxoacetate Neuroprotective, anti-proliferative
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate C₁₉H₁₆N₂O₅ 352.34 ~3.2 4-Nitrobenzoyl Anticancer, antitumor

Biological Activity

Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS No. 132382-20-8) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₂H₁₃NO₃
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 132382-20-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : These derivatives demonstrated efficacy in inhibiting biofilm formation, with reductions significantly surpassing that of standard antibiotics like Ciprofloxacin .
  • Synergistic Effects : The compound has shown potential for synergistic effects when combined with other antimicrobial agents, enhancing their overall efficacy .

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through hemolytic activity assays and cytotoxicity tests.

Observations:

  • Hemolytic Activity : The compound exhibited low hemolytic activity, with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile compared to Triton X-100 .
  • Non-Cytotoxicity : In vitro studies revealed IC₅₀ values greater than 60 μM, suggesting that the compound is non-cytotoxic at tested concentrations .

Therapeutic Potential

The biological activities of this compound extend beyond antimicrobial properties, with implications in cancer treatment and anti-inflammatory applications.

Case Studies:

  • Cancer Cell Lines : Research has indicated that derivatives of this compound may inhibit proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialSignificant inhibition against S. aureus, MIC ~0.22 μg/mL
Biofilm FormationEffective reduction compared to Ciprofloxacin
Hemolytic ActivityLow toxicity (% lysis < 15%)
CytotoxicityIC₅₀ > 60 μM (non-cytotoxic)
Cancer ProliferationInhibitory effects on cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways

Q & A

Q. What are optimized synthetic routes for ethyl 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetate, and how can reaction yields be improved?

A common method involves acid-catalyzed esterification. For analogous indole derivatives, refluxing indole-acetic acid precursors in ethanol with concentrated sulfuric acid (10% v/v) for 8 hours under anhydrous conditions achieves esterification, followed by neutralization with aqueous sodium carbonate and extraction with chloroform . Yield optimization may require adjusting catalyst concentration (e.g., H₂SO₄ vs. p-toluenesulfonic acid) or using molecular sieves to remove water. Monitoring reaction progress via TLC or HPLC is critical to avoid over-esterification or side reactions like ring oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural conformation?

Combined FT-IR, NMR, and mass spectrometry are essential. For structurally related 2-(1H-indol-3-yl)-2-oxoacetic acid, FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹). ¹H NMR resolves the ethyl ester quartet (δ 4.1–4.3 ppm) and indole protons (δ 7.0–7.8 ppm), while ¹³C NMR confirms the ester carbonyl (~170 ppm) and oxo-indole moiety (~180 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₁NO₃: theoretical 217.21 g/mol) .

Q. How does solubility in polar vs. non-polar solvents influence experimental design?

this compound exhibits moderate polarity due to the ester and oxo groups. Solubility screening in DMSO (polar aprotic) or chloroform (non-polar) is recommended for reaction setups. For biological assays, DMSO stock solutions (10–50 mM) with dilution in aqueous buffers (e.g., PBS) are typical, but precipitation risks require dynamic light scattering (DLS) validation .

Q. What stability considerations are critical for long-term storage?

The compound is sensitive to hydrolysis (ester group) and photooxidation (indole ring). Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests under accelerated degradation conditions (40°C/75% RH for 1 week) can predict shelf life. LC-MS monitoring detects decomposition products like 2-(2-oxoindolin-1-yl)acetic acid .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing derivatives of this compound?

Quantum mechanical methods (e.g., DFT at B3LYP/6-311+G(d,p)) model transition states and intermediates. For example, reaction path searches for analogous indole esters reveal energy barriers for nucleophilic acyl substitution or keto-enol tautomerism. Pairing computational results with experimental kinetics (e.g., Arrhenius plots) validates mechanisms . Tools like Gaussian or ORCA integrate with cheminformatics pipelines to prioritize synthetic targets .

Q. What strategies resolve discrepancies in biological activity data across cell-based vs. enzymatic assays?

Contradictory results may arise from off-target effects or assay conditions. For indole derivatives, enzymatic studies (e.g., kinase inhibition) often show higher specificity than cell-based assays due to membrane permeability limitations. Dose-response curves (IC₅₀) and permeability assays (Caco-2/PAMPA) clarify bioavailability. Metabolite profiling (LC-MS/MS) identifies active vs. inactive derivatives .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways in vivo?

Synthesize ¹³C-labeled ethyl 2-(2-oxoindolin-1-yl)acetate via ¹³C-ethyl bromide or ¹³C-acetic anhydride. Track metabolites in rodent plasma/tissue using NMR or accelerator mass spectrometry (AMS). For pharmacokinetic studies, ²H labeling at the indole C3 position distinguishes parent compound from phase I/II metabolites .

Q. What advanced separation techniques purify stereoisomers or regioisomers of this compound?

Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while preparative RP-HPLC (C18, 5 µm) isolates regioisomers. For scale-up, simulated moving bed (SMB) chromatography optimizes yield. Purity validation requires circular dichroism (CD) for stereoisomers and NOESY NMR for regiochemical confirmation .

Q. How do substituent effects (e.g., electron-withdrawing groups) modulate reactivity in cross-coupling reactions?

Electron-deficient indole rings (due to the 2-oxo group) enhance Suzuki-Miyaura coupling at the C5 position. DFT calculations show Pd(0)-catalyzed coupling with aryl boronic acids proceeds via a lower-energy pathway compared to electron-rich indoles. X-ray crystallography of Pd intermediates confirms oxidative addition efficiency .

Q. What mechanistic insights explain unexpected byproducts during large-scale synthesis?

Byproducts like dimerized indole rings or ester hydrolysis adducts arise from trace metal contaminants (e.g., Fe³⁺) or moisture. Mitigation includes pre-treatment of solvents with molecular sieves and adding radical inhibitors (BHT). Reaction calorimetry identifies exothermic side reactions, guiding process safety .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry metrics (E-factor, atom economy) .
  • Analytical Validation : Cross-reference computational spectra (e.g., IR/NMR) with experimental data to confirm assignments .
  • Biological Assays : Use orthogonal assays (e.g., SPR + cell viability) to minimize false positives .

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